
(3-Methoxy-4-methylphenyl)methanol
Overview
Description
(3-Methoxy-4-methylphenyl)methanol is a benzyl alcohol derivative featuring a methoxy (-OCH₃) group at the 3-position and a methyl (-CH₃) group at the 4-position of the aromatic ring. Its molecular formula is C₉H₁₂O₂, with a molecular weight of 152.19 g/mol. This compound is primarily utilized as a synthetic intermediate in pharmaceuticals and materials science. For instance, it serves as a structural moiety in AUT1, a positive allosteric modulator of Kv3.1 and Kv3.2 ion channels, where its 3-methoxy-4-methylphenyl (MMPh) group modulates binding affinity and potency compared to analogs like AUT5 . Additionally, derivatives of this compound are employed in the synthesis of water-soluble dyes for functionalized zinc oxide nanoparticles, highlighting its versatility in material applications .
Preparation Methods
Preparation via Reduction of 3-Methoxy-4-methylbenzaldehyde
One common approach is the reduction of 3-methoxy-4-methylbenzaldehyde to the corresponding benzyl alcohol, (3-Methoxy-4-methylphenyl)methanol.
Synthesis of 3-Methoxy-4-methylbenzaldehyde:
- Starting from 4-methyl-3-nitrobenzaldehyde, reduction with tin(II) chloride dihydrate (SnCl2·2H2O) in acidic medium converts the nitro group to an amino group.
- Diazotization of the amino intermediate followed by hydrolysis yields 3-hydroxy-4-methylbenzaldehyde.
- Methylation of the hydroxyl group (typically using methyl iodide or dimethyl sulfate) produces 3-methoxy-4-methylbenzaldehyde.
-
- The aldehyde group is reduced using mild reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation.
- This step yields the target benzyl alcohol with high selectivity.
- The nitration of 4-methylbenzaldehyde with potassium nitrate in concentrated sulfuric acid gives 4-methyl-3-nitrobenzaldehyde with high yield (~91%).
- Subsequent reduction and diazotization steps are performed under controlled temperature (0-5°C) to avoid side reactions.
- Purification steps include recrystallization and solvent extraction to achieve high purity of intermediates.
- The final methylation step ensures the methoxy group is installed at the 3-position, critical for the target molecule.
Reaction scheme summary:
Step | Reactant | Reagents/Conditions | Product | Yield (%) |
---|---|---|---|---|
1 | 4-Methylbenzaldehyde | KNO3, H2SO4, nitration | 4-Methyl-3-nitrobenzaldehyde | 91 |
2 | 4-Methyl-3-nitrobenzaldehyde | SnCl2·2H2O, acid, reduction | 3-Amino-4-methylbenzaldehyde | - |
3 | 3-Amino-4-methylbenzaldehyde | NaNO2, HCl, diazotization, hydrolysis | 3-Hydroxy-4-methylbenzaldehyde | 60 |
4 | 3-Hydroxy-4-methylbenzaldehyde | Methylation (e.g., MeI, base) | 3-Methoxy-4-methylbenzaldehyde | - |
5 | 3-Methoxy-4-methylbenzaldehyde | NaBH4 or catalytic hydrogenation | This compound | High |
Alternative Preparation via Substituted Benzyl Halides
Another preparation method involves the synthesis of substituted benzyl halides followed by nucleophilic substitution to introduce the hydroxymethyl group.
- Starting from 3-methoxy-4-methylbenzyl bromide or chloride.
- Treatment with aqueous base (e.g., NaOH) or reduction conditions converts the halide to the corresponding benzyl alcohol.
This method is less commonly reported but is feasible due to the reactivity of benzyl halides in nucleophilic substitution reactions.
Summary Table of Preparation Methods
Method | Starting Material | Key Reagents/Conditions | Advantages | Disadvantages |
---|---|---|---|---|
Reduction of 3-Methoxy-4-methylbenzaldehyde | 4-Methylbenzaldehyde → nitration → reduction → methylation → reduction | KNO3/H2SO4 nitration, SnCl2 reduction, NaNO2 diazotization, methylation, NaBH4 reduction | High selectivity, well-established steps | Multi-step, requires careful control |
Benzyl Halide Substitution | 3-Methoxy-4-methylbenzyl bromide | Aqueous base or reduction | Direct substitution, fewer steps possible | Halide preparation required |
Catalytic Methoxylation/Hydroxylation (related compounds) | 3-Methyl-3-buten-1-ol (analogue) | Heterogeneous acid catalysts, methanol, sealed reactor | Green chemistry potential, low by-products | Not directly reported for target compound |
Research Findings and Data
- The nitration of 4-methylbenzaldehyde proceeds with 91% yield, indicating efficient introduction of the nitro group at the 3-position.
- Reduction and diazotization steps yield 3-hydroxy-4-methylbenzaldehyde with 60% yield after purification.
- Methylation reactions are typically quantitative with appropriate methylating agents.
- Final reduction of the aldehyde to benzyl alcohol is high yielding and selective.
- Gas chromatography and NMR analyses confirm the purity and structure of intermediates and final products.
Chemical Reactions Analysis
Types of Reactions
(3-Methoxy-4-methylphenyl)methanol undergoes various chemical reactions, including:
Reduction: The compound can be reduced to the corresponding hydrocarbon using strong reducing agents.
Substitution: The methoxy and methyl groups on the benzene ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: PCC, CrO3, dichloromethane
Reduction: NaBH4, LiAlH4, THF, ethanol
Substitution: Nitrating agents (HNO3), sulfonating agents (SO3), halogenating agents (Cl2, Br2)
Major Products Formed
Oxidation: (3-Methoxy-4-methylphenyl)methanone
Reduction: Corresponding hydrocarbon
Substitution: Various substituted derivatives depending on the reagent used
Scientific Research Applications
(3-Methoxy-4-methylphenyl)methanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of (3-Methoxy-4-methylphenyl)methanol involves its interaction with specific molecular targets and pathways. The methoxy and methyl groups on the benzene ring influence its reactivity and binding affinity to various enzymes and receptors. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares (3-Methoxy-4-methylphenyl)methanol with structurally related benzyl alcohol derivatives:
Key Observations :
- Electronic Properties : Methoxy and methyl groups are electron-donating, enhancing aromatic ring stability and influencing reactivity in electrophilic substitutions.
- Functional Group Diversity: The presence of an amino group in (4-Amino-3-methoxyphenyl)methanol introduces basicity, enabling further derivatization for drug discovery .
Pharmaceutical Relevance
- AUT1 vs. AUT5 : Substitution of AUT5’s hydrophobic SBC group with the MMPh group in AUT1 reduces potency in Kv3 channel modulation, demonstrating the critical role of substituent electronic and steric properties in drug design .
Materials Science
- ZnO Nanoparticle Synthesis: The 3-methoxy-4-methylphenyl group is incorporated into dyes for capping zinc oxide nanoparticles, where its electronic properties enhance antibacterial activity .
Biological Activity
(3-Methoxy-4-methylphenyl)methanol, also known as a derivative of phenolic compounds, has garnered attention for its diverse biological activities, particularly its antimicrobial and antioxidant properties. This article explores the compound's biological activity, mechanisms of action, case studies, and comparative analyses with similar compounds.
Chemical Structure and Properties
This compound features both methoxy and methyl groups attached to a benzene ring. This unique structure enhances its solubility and reactivity, influencing its biological interactions. The compound can be synthesized through various methods, including oxidation and reduction reactions.
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. The compound disrupts microbial cell membranes, leading to cell lysis and death. A study published in F1000Research demonstrated that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential application in clinical settings against infections.
2. Antioxidant Properties
The compound has shown strong antioxidant activity by scavenging free radicals implicated in oxidative stress-related diseases such as cancer and neurodegenerative disorders. In vitro studies have indicated that this compound reduces oxidative stress markers in cellular models, highlighting its potential for therapeutic applications in preventing cellular damage.
The biological effects of this compound are attributed to its interaction with specific molecular targets. The methoxy and methyl groups influence the compound's binding affinity to various enzymes and receptors. Metabolic transformations can lead to the formation of active metabolites that exert these biological effects.
Comparative Analysis with Similar Compounds
A comparative analysis highlights the unique features of this compound relative to similar compounds:
Compound Name | Structure Features | Biological Activity |
---|---|---|
(3-Methoxyphenyl)methanol | Lacks methyl group at the 4-position | Moderate antimicrobial properties |
(4-Methylphenyl)methanol | Lacks methoxy group | Limited biological activity |
(3-Methoxy-4-hydroxyphenyl)methanol | Hydroxy group instead of methyl | Enhanced antioxidant properties |
This compound | Unique combination of methoxy and methyl | Significant antimicrobial and antioxidant properties |
Case Study 1: Antimicrobial Efficacy
In a study evaluating various phenolic compounds, this compound was found to significantly inhibit microbial growth. This supports its potential use in developing new antimicrobial agents for clinical applications.
Case Study 2: Antioxidant Activity
Research conducted by MDPI demonstrated that this compound exhibited strong antioxidant activity in vitro. The compound showed efficacy in reducing oxidative stress markers, suggesting its applicability in preventing oxidative damage associated with chronic diseases.
Q & A
Q. What are the common synthetic routes for (3-Methoxy-4-methylphenyl)methanol, and what reaction conditions optimize yield?
Basic Research Question
The synthesis of this compound can be approached via:
- Nitro Reduction : Reduction of a nitro precursor (e.g., (3-Methoxy-4-methylphenyl)nitromethane) using sodium borohydride (NaBH₄) or catalytic hydrogenation (H₂/Pd-C) .
- Aldehyde Reduction : Reduction of (3-Methoxy-4-methylphenyl)formaldehyde using lithium aluminum hydride (LiAlH₄) in anhydrous ether .
- Grignard Reaction : Reaction of 3-methoxy-4-methylbenzaldehyde with methylmagnesium bromide, followed by hydrolysis.
Optimization Tips :
- Catalytic hydrogenation achieves higher selectivity but requires controlled pressure (1–3 atm) and inert solvents (e.g., ethanol or THF).
- LiAlH₄ is preferred for sterically hindered substrates but demands strict anhydrous conditions.
Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?
Basic Research Question
Key Techniques :
- NMR Spectroscopy :
- ¹H NMR : Peaks for methoxy (δ 3.7–3.9 ppm), methyl (δ 2.2–2.4 ppm), and hydroxymethyl (δ 4.4–4.6 ppm) groups.
- ¹³C NMR : Methoxy carbon (δ 55–57 ppm), aromatic carbons (δ 110–150 ppm), and hydroxymethyl carbon (δ 60–65 ppm).
- IR Spectroscopy : O-H stretch (3200–3600 cm⁻¹), C-O (methoxy, ~1250 cm⁻¹).
- GC-MS : Retention time and fragmentation patterns for purity assessment.
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) for quantifying impurities .
Q. How does the electronic environment of the methoxy and methyl substituents influence the compound’s reactivity in nucleophilic substitutions?
Advanced Research Question
- Methoxy Group : Electron-donating (+M effect) activates the aromatic ring toward electrophilic substitution but deactivates positions ortho and para due to steric hindrance.
- Methyl Group : Weak electron-donating (+I effect) enhances ring stability but reduces solubility in polar solvents.
- Reactivity Implications :
- Hydroxymethyl group participates in esterification (e.g., acetyl chloride) or oxidation (e.g., KMnO₄ → carboxylic acid).
- Steric hindrance from substituents slows SN2 reactions at the benzylic position .
Q. What strategies mitigate conflicting solubility and stability data across solvent systems?
Advanced Research Question
Conflicting Data Sources : Discrepancies arise from solvent polarity, temperature, and impurities.
Methodological Solutions :
- Solvent Screening : Test solubility in DMSO, ethanol, and dichloromethane at 25°C and 40°C.
- Stability Studies :
- Monitor degradation via HPLC under UV light, humidity (40–80% RH), and acidic/basic conditions.
- Use argon/vacuum for storage to prevent oxidation .
- Standardization : Report solvent grade (e.g., HPLC vs. technical grade) and water content.
Q. How is this compound utilized in synthesizing antibacterial agents?
Applied Research Question
- Nanoparticle Functionalization : Acts as a capping agent for ZnO nanoparticles, enhancing antibacterial activity against E. coli and S. aureus (MIC = 12.5–25 µg/mL) .
- Pharmacophore Modification : The hydroxymethyl group is derivatized to esters or ethers for improved bioavailability in drug candidates.
Q. What are the environmental and toxicological risks associated with this compound?
Advanced Research Question
- Ecotoxicity : Limited data; structurally similar compounds show moderate aquatic toxicity (EC₅₀ = 10–100 mg/L for Daphnia magna).
- Handling Protocols :
- Use P95 respirators for aerosol exposure and nitrile gloves .
- Avoid discharge into waterways due to potential bioaccumulation .
Properties
IUPAC Name |
(3-methoxy-4-methylphenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-7-3-4-8(6-10)5-9(7)11-2/h3-5,10H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHVDSQSUDVJXEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CO)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60471590 | |
Record name | (3-methoxy-4-methylphenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60471590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4685-50-1 | |
Record name | (3-methoxy-4-methylphenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60471590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3-methoxy-4-methylphenyl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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